molecular formula C20H23NO5S2 B2369718 ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896344-91-5

ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2369718
CAS No.: 896344-91-5
M. Wt: 421.53
InChI Key: BLWSTXPORGZPSS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.53. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydro-cyclohepta[b]thiophene core with a carboxylate ester and a sulfonamide moiety. Its structural complexity suggests a potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Compounds containing the methylsulfonyl group are often associated with anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may possess similar properties.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, certain benzo[b]thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes .
  • Receptor Modulation : The sulfonamide group may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that some thiophene derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative exhibited significant activity against Staphylococcus aureus with an IC50 value in the micromolar range .
  • Anti-inflammatory Effects : In an experimental model of arthritis, the administration of methylsulfonyl-containing compounds resulted in a marked decrease in joint swelling and pain scores compared to control groups .
  • Cytotoxicity Against Cancer Cells : Research on benzo[b]thiophene derivatives showed that they could induce apoptosis in human breast cancer cell lines with IC50 values below 20 µM .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduced joint swelling in arthritis models
CytotoxicityInduced apoptosis in breast cancer cells

Properties

IUPAC Name

ethyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-26-20(23)17-15-7-5-4-6-8-16(15)27-19(17)21-18(22)13-9-11-14(12-10-13)28(2,24)25/h9-12H,3-8H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSTXPORGZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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